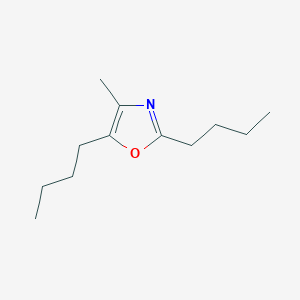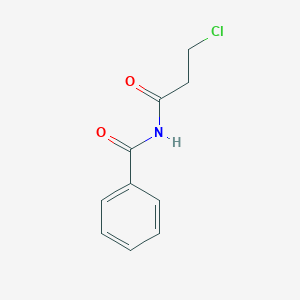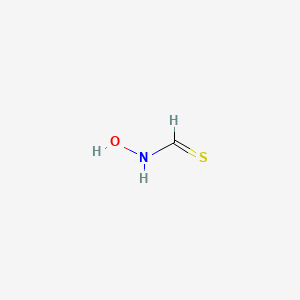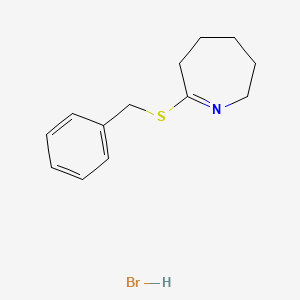
2,5-Dibutyl-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibutyl-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . Additionally, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes is also widely employed .
Industrial Production Methods
Industrial production of oxazoles often utilizes flow chemistry techniques for rapid synthesis. For instance, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using manganese dioxide in a packed reactor . This method provides high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibutyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions, forming adducts with dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, palladium catalysts, and tosylmethyl isocyanide . Reaction conditions vary but often involve mild temperatures and specific solvents to achieve high regioselectivity and yield.
Major Products
The major products formed from these reactions depend on the specific substituents and conditions used. For example, arylation reactions yield 2,5-disubstituted oxazoles, while cycloaddition reactions can produce pyridine or furan derivatives .
Applications De Recherche Scientifique
2,5-Dibutyl-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science:
Pharmaceuticals: The compound is part of various medicinal compounds, such as aleglitazar (antidiabetic) and oxaprozin (COX-2 inhibitor).
Mécanisme D'action
The mechanism of action of 2,5-Dibutyl-4-methyl-1,3-oxazole involves its interaction with molecular targets and pathways. For instance, oxazole derivatives can bind to enzymes and receptors via non-covalent interactions, influencing biological processes . The electron density from substituents can be delocalized into the oxazole ring, making it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,5-Dibutyl-4-methyl-1,3-oxazole include:
Isoxazoles: Differ by the position of the nitrogen atom.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Benzoxazoles: Feature a fused benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable scaffold in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
88300-08-7 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2,5-dibutyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-6-8-11-10(3)13-12(14-11)9-7-5-2/h4-9H2,1-3H3 |
Clé InChI |
GJYCWEFBUWYVBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=C(O1)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)

![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)

![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

